molecular formula C6H8O4 B3056063 2-Propenoic acid, 2-(acetyloxy)-, methyl ester CAS No. 686-46-4

2-Propenoic acid, 2-(acetyloxy)-, methyl ester

Cat. No. B3056063
CAS RN: 686-46-4
M. Wt: 144.12 g/mol
InChI Key: NGJIJGCJRNAGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Propenoic acid, methyl ester” is also known by several other names including Methyl acrylate, Methoxycarbonylethylene, Methyl propenoate, and Methyl 2-propenoate . It has the molecular formula C4H6O2 .


Synthesis Analysis

While specific synthesis methods for “2-Propenoic acid, 2-(acetyloxy)-, methyl ester” were not found, a related compound, “2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid” is prepared by introducing hydrophilic groups of carboxyl and hydroxyl groups using methyl methacrylate and butyl acrylate as the main monomers and benzoyl peroxide as the initiator .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, methyl ester” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-Propenoic acid, methyl ester” has a molecular weight of 86.0892 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Conformational Studies

  • Conformational Analysis in Various Solvents : The conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, which are related to 2-Propenoic acid, 2-(acetyloxy)-, methyl ester, were investigated using NMR spectroscopy in different solvents. The study found no conformational preferences in solutions, indicating a flexible structure in various solvents (Forgó, Felfoeldi, & Pálinkó, 2005).

Synthesis and Derivatives

  • Synthesis of Stereogenic Isomers : Research on the synthesis of E- and Z-o-Methoxy-Substituted 2,3-Diphenyl Propenoic Acids and their methyl esters, which are structurally similar to 2-Propenoic acid, 2-(acetyloxy)-, methyl ester, offers insights into the synthesis and potential applications of such compounds (Felfoeldi et al., 2000).

Crystal Structure Analysis

  • Crystal Structures of Stereoisomers : Studies on the crystal structures of α-arylcinnamic acids and their esters, including compounds similar to 2-Propenoic acid, 2-(acetyloxy)-, methyl ester, provide valuable information on the molecular conformations and potential reactivity or interaction with other molecules (Stomberg, Li, Lundquist, & Norinder, 2001).

Safety and Hazards

While specific safety and hazard information for “2-Propenoic acid, 2-(acetyloxy)-, methyl ester” was not found, it’s important to handle all chemicals with appropriate safety measures. This often includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 2-acetyloxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(6(8)9-3)10-5(2)7/h1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIJGCJRNAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456474
Record name 2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-(acetyloxy)-, methyl ester

CAS RN

686-46-4
Record name 2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

102.1 Grams(1 mole) of methyl pyruvate is dissolved in 204.2 g(2 moles) of acetic anhydride and 5.0 g(20 millimoles) of pyridinium p-toluenesulfonate is added thereto, followed by conducting a reaction at 100 to 110° C. for 7 hours with stirring and refluxing with stirring for 11 hours. After cooling, the reaction solution is poured into 5000 ml of water and the precipitated oily substance is extracted with ethyl ether. The extract layer is washed with water, dried over anhydrous magnesium sulfate, concentrated and distilled under reduced pressure to give 50.0 g of methyl 2-acetyloxyacrylate as colorless oil having bp. 65 to 68° C./11 mmHg.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
5000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Reactant of Route 5
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-(acetyloxy)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.